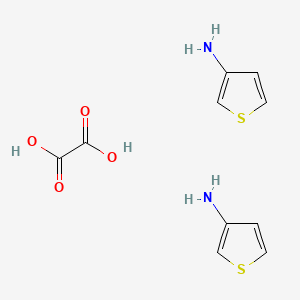

3-Thiophenamine oxalate

Description

BenchChem offers high-quality 3-Thiophenamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophenamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSJKTMSLPEDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Thiophenamine Oxalate: Chemical Structure, Bonding, and Applications

Introduction

3-Thiophenamine oxalate is a specialty chemical that holds significant importance as a building block in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive technical overview of its chemical structure, the nuances of its bonding, and its practical applications. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties is crucial for its effective utilization in synthetic pathways. The formation of the oxalate salt of 3-thiophenamine enhances its stability and handling properties compared to the free base, making it a preferred intermediate in many synthetic protocols.

Molecular Structure and Bonding

The chemical identity of 3-thiophenamine oxalate is defined by the ionic association of the 3-thiophenaminium cation and the oxalate anion.[1][2] This salt formation is a classic acid-base reaction where the basic amine group of 3-thiophenamine is protonated by the acidic oxalic acid.[3]

The 3-Thiophenaminium Cation: Aromaticity and Resonance

The cationic component, 3-thiophenaminium, features a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The aromaticity of the thiophene ring arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for the ring's aromatic character. The resonance structures of thiophene illustrate the delocalization of these electrons, which imparts significant stability to the ring.

The presence of the aminium group at the 3-position influences the electron density distribution within the thiophene ring. The electron-donating nature of the nitrogen atom further enhances the reactivity of the ring towards electrophilic substitution, although this effect is somewhat tempered by the positive charge on the protonated amine.

The Oxalate Anion and Intermolecular Interactions

The oxalate anion, (C₂O₄)²⁻, is a dianion derived from oxalic acid. It is a planar species with two carboxylate groups. In the solid state, 3-thiophenamine oxalate is stabilized by a network of ionic bonds and hydrogen bonds. The positively charged aminium group of the 3-thiophenaminium cation forms strong ionic interactions with the negatively charged carboxylate groups of the oxalate anion.

Furthermore, the hydrogen atoms of the aminium group (N-H) and the oxygen atoms of the oxalate anion (C=O and C-O⁻) are involved in extensive hydrogen bonding. These hydrogen bonds create a robust supramolecular architecture, which contributes to the crystalline nature and stability of the salt.

Physicochemical Properties

A summary of the key physicochemical properties of 3-thiophenamine oxalate is presented in the table below. These properties are essential for designing experimental setups, choosing appropriate solvents, and ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₄S | [1][2] |

| Molecular Weight | 189.19 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [2] |

| Storage | 4°C, sealed storage, away from moisture and light | [2] |

Synthesis and Purification

The synthesis of 3-thiophenamine oxalate is typically achieved through a straightforward acid-base reaction between 3-thiophenamine and oxalic acid. The following is a generalized, yet detailed, experimental protocol that can be adapted by researchers.

Experimental Protocol: Synthesis of 3-Thiophenamine Oxalate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-thiophenamine in a suitable organic solvent such as isopropanol or ethanol. The choice of solvent is critical as it should dissolve the starting amine but facilitate the precipitation of the oxalate salt.

-

Addition of Oxalic Acid: Prepare a solution of 1.0 equivalent of oxalic acid dihydrate in the same solvent. Slowly add the oxalic acid solution to the stirred solution of 3-thiophenamine at room temperature.

-

Precipitation: Upon addition of the oxalic acid solution, a precipitate of 3-thiophenamine oxalate will begin to form. Continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete salt formation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified 3-thiophenamine oxalate under vacuum to a constant weight.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 3-thiophenamine oxalate. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Thiophene ring protons |

| ~8.5-9.5 | br s | 3H | -NH₃⁺ protons |

| ~12-13 | br s | 2H | Oxalic acid protons (if any residual) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The aminium protons may exchange with residual water in the solvent, leading to a broad signal.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~110-140 | Thiophene ring carbons |

| ~160-170 | Oxalate carboxyl carbons |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2800 | N-H stretching (aminium) |

| ~1700-1600 | C=O stretching (oxalate) |

| ~1600-1450 | C=C stretching (thiophene ring) |

| ~1300-1200 | C-O stretching (oxalate) |

| ~800-700 | C-S stretching (thiophene ring) |

Mass Spectrometry

In mass spectrometry, the 3-thiophenamine oxalate salt will typically dissociate into its constituent ions. The positive ion mode will detect the 3-thiophenaminium cation, which will likely deprotonate to the 3-thiophenamine radical cation with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C₄H₅NS, MW ≈ 99.16). The negative ion mode will detect the oxalate anion (C₂O₄²⁻, MW ≈ 88.02) or the hydrogen oxalate anion (HC₂O₄⁻, MW ≈ 89.02).

Applications in Drug Development and Materials Science

3-Thiophenamine is a valuable precursor in the synthesis of various biologically active molecules and functional organic materials. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The reactive amine group and the thiophene ring of 3-thiophenamine allow for diverse chemical modifications, making it a versatile building block for constructing complex molecular architectures. For instance, the amine can be acylated, alkylated, or used in condensation reactions to form larger heterocyclic systems. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

In the field of materials science, thiophene-based compounds are utilized for their electronic properties. They are integral components of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring allows for the fine-tuning of the electronic and optical properties of these materials.

Safety and Handling

3-Thiophenamine oxalate should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

3-Thiophenamine oxalate is a key chemical intermediate with a rich and interesting chemical profile. Its stable, crystalline nature, a direct result of the strong ionic and hydrogen bonding between the 3-thiophenaminium cation and the oxalate anion, makes it a convenient starting material for a multitude of synthetic applications. A thorough understanding of its structure, bonding, and reactivity is paramount for chemists and researchers aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed technical overview to aid in the effective and safe utilization of this versatile compound.

References

-

Gyan Sanchay. THIOPHENE. Available at: [Link]

-

Brainly.in. resonance structure for thiopene. (2018-12-12). Available at: [Link]

-

Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. PubMed Central. (2022-03-15). Available at: [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Available at: [Link]

-

Filo. Draw the resonance structures of Thiophene and briefly explain on the sta.. (2025-10-20). Available at: [Link]

-

Chemistry Stack Exchange. Resonance structures of some aromatic compounds. (2015-03-15). Available at: [Link]

-

PubChem - NIH. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570. Available at: [Link]

- Google Patents. US4005128A - Process for the preparation of oxalate esters.

-

YouTube. Resonance structures of thiophene/resonance in thiophene/thiophene resonance.. (2022-11-28). Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

-

ResearchGate. Hydrogen bonded structures in organic amine oxalates | Request PDF. (2025-08-08). Available at: [Link]

-

ACS Publications. Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia | ACS Omega. Available at: [Link]

-

ResearchGate. Thiophenes: reactions and synthesis. Available at: [Link]

-

ResearchGate. Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105.. Available at: [Link]

-

The Power of Heterocyclic Compounds: Synthesis with 3-Thiophenamine. (2026-01-29). Available at: [Link]

-

(IUCr). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

- Google Patents. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS..

-

ResearchGate. Anion environments in 4 . a) Hydrogen bonding to oxalate A, b) Hydrogen.... Available at: [Link]

-

YouTube. organic chemistry - thiophene synthesis and reactions. (2022-01-19). Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

SciSpace. Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals. Available at: [Link]

-

ResearchGate. FTIR spectral data of calcium oxalate obtained in the absence (above) and presence (below) of NaSH.. Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. (2022-08-29). Available at: [Link]

-

Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. (2021-03-02). Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PubMed Central - NIH. Available at: [Link]

-

Preparation of oxalate reagent. Protocols.io. (2020-08-10). Available at: [Link]

-

MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. Revue Roumaine de Chimie. Available at: [Link]

-

Oxalate Crystallization under the Action of Brown Rot Fungi. MDPI. (2023-03-02). Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

-

The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Urofrance.org. (2018-01-09). Available at: [Link]

-

Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. PubMed Central - NIH. (2020-02-27). Available at: [Link]

-

Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]

-

3-AMinothiophene Oxalate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]

Sources

Advanced Synthesis Guide: 3-Thiophenamine Oxalate

Target Compound: 3-Thiophenamine Oxalate (3-Aminothiophene Oxalate) CAS: 861965-63-1 (Oxalate), 17721-06-1 (Free Base) Formula: C₄H₅NS[1] · C₂H₂O₄ Molecular Weight: 189.19 g/mol (Salt)[2]

Part 1: Executive Technical Summary

The synthesis of 3-Thiophenamine (3-Aminothiophene) presents a distinct challenge in heterocyclic chemistry: the free base is intrinsically unstable. Unlike its 2-amino isomer, 3-aminothiophene rapidly oxidizes and polymerizes upon exposure to air or ambient temperatures, often forming a dark, insoluble tar within minutes.

Therefore, the oxalate salt is not merely a convenient form for handling; it is a chemical necessity for isolation and storage. The oxalate counter-ion provides superior crystallinity and stability compared to the hydrochloride, which can be hygroscopic.

This guide details three distinct synthetic pathways, ranked by their utility in a research vs. process development setting.

Route Comparison Matrix

| Feature | Route 1: Curtius Rearrangement | Route 2: Aromatization (Novel) | Route 3: Decarboxylation |

| Primary Utility | Lab Scale / High Purity | Process Scale / Cost Efficiency | Economy / Readily Available Precursors |

| Precursor | 3-Thiophenecarboxylic acid | 3-Oxotetrahydrothiophene | Methyl 3-amino-2-thiophenecarboxylate |

| Complexity | High (Multi-step, Azide handling) | Low (One-pot) | Medium (Hydrolysis + Decarboxylation) |

| Stability Risk | Low (Amine generated in situ) | Medium (Requires rapid workup) | High (Thermal instability of intermediate) |

| Key Reagents | DPPA or NaN₃, tBuOH | Hydroxylamine HCl | NaOH, H₂SO₄ |

Part 2: Detailed Synthetic Protocols

Route 1: The Curtius Rearrangement (High Purity)

Best for: Medicinal chemistry applications requiring high purity and avoiding "tar" formation.

Mechanism: Conversion of a carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and acid hydrolysis to the amine.

Step 1: Acyl Azide Formation

-

Charge a reactor with 3-thiophenecarboxylic acid (1.0 eq) and dry toluene (10 vol).

-

Add triethylamine (1.1 eq) and cool to 0°C.

-

Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, maintaining internal temperature <5°C.

-

Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

-

Step 2: Rearrangement to Isocyanate & Hydrolysis

-

Heat the reaction mixture to reflux (approx. 110°C) for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

-

Cool the mixture to 50°C.

-

Add 20% HCl (aq) (5 vol) slowly. The isocyanate hydrolyzes to the amine hydrochloride.

-

Separate the phases. The product is in the aqueous phase.[3][4]

-

Wash the aqueous phase with Toluene (2x) to remove impurities.

Step 3: Free Base Liberation (Critical)

Note: Perform this step rapidly under inert atmosphere (N₂/Ar).

-

Cool the aqueous phase to 0°C.

-

Basify with 4M NaOH to pH >10.

-

Extract immediately with Diethyl Ether (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄ (keeping cold).

-

Filter directly into the oxalate formation vessel (see Part 3).

Route 2: Aromatization of 3-Oxotetrahydrothiophene (Scalable)

Best for: Scale-up. This route bypasses the need for hazardous azides and utilizes a "hidden" aromatization mechanism.

Concept: Reaction of the ketone with hydroxylamine forms the oxime, which undergoes acid-catalyzed aromatization (elimination/rearrangement) to form the thiophene ring.

Protocol

-

Dissolve Hydroxylamine Hydrochloride (1.1 eq) in Methanol (10 vol).

-

Add 3-Oxotetrahydrothiophene (dihydro-3(2H)-thiophenone) (1.0 eq) at RT.

-

Stir at RT for 16–24 hours. The solution will darken (dark brown/red).

-

Pour the mixture into Diethyl Ether (20 vol).

-

Extract with Water (3x). The amine salt partitions into the water; impurities remain in ether.

-

Basify the aqueous extract with conc. Ammonia or NaOH (pH >10).

-

Extract rapidly with Dichloromethane (DCM) or Ether .

-

Proceed immediately to Salt Formation.

Route 3: Decarboxylation of Gewald Derivatives

Best for: When starting from cheap, commercially available Methyl 3-amino-2-thiophenecarboxylate.

Challenge: The decarboxylation of 3-amino-2-thiophenecarboxylic acid is tricky; it requires heat, but the product is heat-sensitive.

Protocol

-

Hydrolysis: Reflux Methyl 3-amino-2-thiophenecarboxylate with 10% NaOH (aq) for 2 hours.

-

Isolation: Cool to 0°C and carefully acidify with HCl to pH ~4 to precipitate the 3-amino-2-thiophenecarboxylic acid . Filter and dry under vacuum at RT (do not heat).

-

Decarboxylation:

-

Suspend the acid in quinoline (inert high-boiling solvent) with a catalytic amount of copper powder.

-

Heat rapidly to 140°C under Argon flow.

-

Distill the formed 3-aminothiophene directly out of the reaction mixture as it forms (boiling point ~80-90°C at reduced pressure).

-

Trap the distillate immediately in a cooled receiver containing Ethyl Acetate.

-

Part 3: Critical Protocol – Oxalate Salt Formation

This is the convergence point for all routes. The stability of your final product depends on this step.

Reagents:

-

Crude 3-Aminothiophene (in Ether/DCM/EtOAc solution from previous steps).

-

Oxalic Acid (Anhydrous preferred, or Dihydrate).

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

Procedure:

-

Prepare a saturated solution of Oxalic Acid (1.05 eq) in warm EtOAc or EtOH.

-

Cool the crude amine solution (from Route 1, 2, or 3) to 0–5°C.

-

Add the Oxalic Acid solution dropwise with vigorous stirring.

-

Observation: A thick, off-white to beige precipitate will form immediately.

-

Stir for 30 minutes at 0°C to ensure complete precipitation.

-

Filter the solid under vacuum.

-

Wash the cake with cold Diethyl Ether (removes non-polar colored impurities/polymers).

-

Dry in a vacuum desiccator over P₂O₅.

Target Specs:

-

Appearance: Off-white to pale beige powder.

-

Melting Point: ~125–128°C (dec).

-

Storage: -20°C, protected from light.

Part 4: Visualization of Pathways

Caption: Synthesis workflow comparing the Curtius rearrangement, Aromatization, and Decarboxylation routes converging on the stable oxalate salt.

Part 5: References

-

Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

-

Aromatization Route (Hydroxylamine): Press, J. B., & Hofmann, C. M. (1989). Process for preparing thiophene derivatives. U.S. Patent No. 4,847,386. Washington, DC: U.S. Patent and Trademark Office.

-

Decarboxylation Strategy: Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98(11), 3571-3577.

-

Oxalate Salt Properties: Campaigne, E., & Monroe, P. A. (1954). 3-Substituted Thiophenes.[1][2][3][4][5][6][7] VII. 3-Aminothiophene.[1][2][3][4][5][7][8] Journal of the American Chemical Society, 76(9), 2447-2450.

Sources

- 1. 3-Aminothiophene Oxalate | CymitQuimica [cymitquimica.com]

- 2. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. synchem.de [synchem.de]

Technical Profile: Thiophen-3-amine Oxalate (CAS 861965-63-1)

Topic: CAS Number 861965-63-1 (Thiophen-3-amine Oxalate) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Stabilized Heterocyclic Scaffold for Drug Discovery

Executive Summary

Thiophen-3-amine oxalate (CAS 861965-63-1) is the stabilized oxalate salt form of 3-aminothiophene. While the thiophene ring is a "privileged structure" in medicinal chemistry—appearing in FDA-approved drugs for oncology, infectious disease, and neurology—the free base (3-aminothiophene) is notoriously unstable, prone to rapid oxidation and polymerization under ambient conditions.

This guide details the properties, handling protocols, and synthetic utility of the oxalate salt, which serves as a critical "masked" reagent. By storing the amine in its protonated oxalate form, researchers can maintain shelf stability and liberate the reactive free base in situ for the synthesis of kinase inhibitors, antimitotic agents, and other bioactive heterocycles.

Physicochemical Profile

The oxalate salt significantly alters the physical properties of the parent amine, transforming a volatile, unstable oil into a handleable solid.

| Property | Data |

| Chemical Name | Thiophen-3-amine oxalate (1:[1]1) |

| Synonyms | 3-Aminothiophene oxalate; 3-Thiophenamine ethanedioate |

| CAS Number | 861965-63-1 |

| Molecular Formula | C₆H₇NO₄S (C₄H₅NS · C₂H₂O₄) |

| Molecular Weight | 189.19 g/mol |

| Appearance | Off-white to grey/brown crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | Decomposes >170°C (varies by purity/polymorph) |

| Stability | Hygroscopic; Light-sensitive. Stable at 2-8°C under inert atmosphere. |

| Reactive Moiety | 3-Aminothiophene (Free Base, CAS 17721-06-1) |

Chemical Biology & Synthetic Utility[2][3]

3.1 The Stability Paradox

The 3-aminothiophene moiety is electron-rich. The nitrogen lone pair donates electron density into the thiophene ring, making the C-2 and C-5 positions highly nucleophilic and susceptible to oxidative coupling. The oxalate counterion protonates the amine, withdrawing electron density and preventing auto-oxidation.

3.2 Mechanism of Reactivity (In Situ Liberation)

To utilize CAS 861965-63-1 in synthesis (e.g., amide coupling, reductive amination), the free base must be regenerated. This is typically done immediately prior to reaction to minimize decomposition.

Figure 1: The "Just-in-Time" liberation strategy required to utilize 3-aminothiophene without degradation.

3.3 Pharmacological Relevance

Derivatives synthesized from this scaffold have shown activity in:

-

Kinase Inhibition: Targeting VEGFR and PDGFR pathways in oncology.

-

Antimitotic Agents: 3-aminothiophene derivatives acting as tubulin polymerization inhibitors (colchicine site binding).[2]

-

Antileishmanial Agents: Heterocyclic hybrids showing efficacy against Leishmania amazonensis.[3]

Experimental Protocols

Note: All procedures must be performed in a fume hood.

Protocol A: In Situ Liberation for Amide Coupling

Use this protocol to couple the amine with an acid chloride or carboxylic acid.

-

Preparation: Dissolve 1.0 eq of Thiophen-3-amine oxalate in dry DMF or DCM under Nitrogen.

-

Neutralization: Cool the solution to 0°C. Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).

-

Why: 1.0 eq neutralizes the oxalate; 1.0 eq neutralizes the HCl generated later; 0.5 eq ensures basicity.

-

-

Activation: Stir for 10-15 minutes. The solution may darken slightly (pale yellow/brown), indicating free amine formation.

-

Coupling: Add 1.0-1.2 eq of the Acid Chloride (or activated ester) dropwise.

-

Workup: Once TLC indicates consumption of the amine (usually rapid), quench immediately with water to remove the oxalate salts and excess base.

Protocol B: Storage and Handling

Failure to follow these steps often results in the compound turning into a black, insoluble solid.

-

Receipt: Upon receipt, verify the seal. If the powder is black or sticky, it has degraded.

-

Storage: Store at 2-8°C (or -20°C for long term).

-

Atmosphere: Flush the container with Argon or Nitrogen after every use.

-

Light: Keep in amber vials or wrapped in foil.

Safety & Hazard Assessment (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Critical Safety Note: Thiophenes can be skin sensitizers. Avoid direct contact. The oxalate component is nephrotoxic if ingested in large quantities due to calcium chelation.

References

-

PubChem. (n.d.). Thiophen-3-amine oxalate (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Romagnoli, R., et al. (2007).[2] Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Félix, M., et al. (2025).[3] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Retrieved February 4, 2026, from [Link]

Sources

Solubility of 3-Thiophenamine Oxalate in Common Organic Solvents

[1]

Executive Summary

3-Thiophenamine oxalate (also known as 3-aminothiophene oxalate) is the stabilized salt form of 3-aminothiophene, a heterocyclic amine prone to rapid oxidative polymerization in its free base form.[1] The oxalate counterion imparts significant stability, allowing for long-term storage and handling.[1]

This guide details the solubility profile of 3-thiophenamine oxalate, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior during dissolution.[1] While the compound exhibits the classic polarity profile of organic ammonium salts—high solubility in polar aprotic solvents and water, and insolubility in non-polar hydrocarbons—specific solvent systems are required for optimal recrystallization and purification.[1]

Key Physicochemical Identifiers:

Solubility Landscape

The solubility of 3-thiophenamine oxalate is governed by the high lattice energy of the oxalate salt and the hydrogen-bonding capability of the protonated amine.[1]

Predicted & Empirical Solubility Profile

The following data categorizes solvents based on their interaction with the ionic oxalate matrix.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for NMR and biological assays.[1] Dissolution is exothermic.[1] |

| DMF | High | Suitable for chemical reactions; difficult to remove due to high boiling point.[1] | |

| Polar Protic | Water | Moderate (~4–10 mg/mL) | Soluble, but aqueous solutions may hydrolyze over time.[1] pH is acidic (~3–4).[1] |

| Methanol | High (Hot) / Mod (Cold) | Excellent for dissolving crude material before recrystallization.[1] | |

| Ethanol | Moderate (Hot) / Low (Cold) | Ideal Recrystallization Solvent. High temperature coefficient of solubility.[1] | |

| Isopropanol | Low | Acts as an anti-solvent in combination with water or methanol.[1] | |

| Chlorinated | DCM / Chloroform | Insoluble | The salt will float or form a suspension.[1] Useful for washing away non-polar impurities.[1] |

| Non-Polar | Diethyl Ether | Insoluble | Primary Anti-Solvent. Used to crash the salt out of alcoholic solutions.[1] |

| Hexanes / Heptane | Insoluble | Used to wash filter cakes to remove residual organic solvents.[1] | |

| Ethyl Acetate | Very Low | Poor solubility; often used to extract the free base after neutralization.[1] |

Technical Insight: Unlike hydrochloride salts, which often retain some solubility in DCM or Chloroform, oxalate salts are typically more crystalline and less soluble in chlorinated solvents due to the bidentate nature of the oxalate anion, which bridges cations effectively in the crystal lattice.[1]

Experimental Methodologies

Protocol A: Solubility Screening Workflow

When exact solubility data is unavailable for a specific batch or polymorph, use this standardized visual screen to determine the optimal solvent system.[1]

Figure 1: Decision tree for rapid solubility classification.

Protocol B: Purification via Recrystallization

The most effective method to purify 3-thiophenamine oxalate is vapor diffusion or solvent/anti-solvent precipitation .[1]

Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-Solvent)[1]

-

Dissolution: Dissolve the crude 3-thiophenamine oxalate in the minimum amount of warm Methanol (approx. 40–50°C). Do not boil vigorously to avoid thermal decomposition of the thiophene ring.[1]

-

Filtration: If insoluble particulates remain, filter the warm solution through a 0.45 µm PTFE syringe filter.

-

Precipitation:

-

Method A (Fast): Add Diethyl Ether dropwise to the stirring methanol solution until a persistent cloudiness (turbidity) appears. Stop stirring and cool to 4°C.

-

Method B (High Purity): Place the methanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Cap the large jar tightly. The ether vapors will diffuse into the methanol, slowly growing high-quality crystals over 24 hours.[1]

-

-

Isolation: Filter the crystals under vacuum (inert gas blanket preferred). Wash with cold Diethyl Ether.[1]

Stability & Handling Considerations

The oxalate salt is designed to mitigate the instability of the 3-aminothiophene core, but specific precautions remain necessary.[1]

Oxidation Sensitivity

The thiophene ring is electron-rich and susceptible to oxidation.[1]

-

Risk: Solutions in DMSO or water exposed to air may darken (turn brown/black) over time due to oxidative polymerization.[1]

-

Mitigation: Degas all solvents (sparge with Nitrogen/Argon) before dissolving the compound for analytical use (HPLC/NMR).

Disproportionation in Solution

In highly dilute aqueous solutions, the equilibrium between the salt and the free amine can shift.[1]

-

pH Check: Ensure the pH of aqueous solutions remains acidic (pH < 4). If the pH rises (e.g., in buffered media), the free base may form and subsequently degrade.[1]

Figure 2: Stability pathway and degradation risks in solution.

References

-

PubChem. (n.d.).[1] Thiophen-3-amine oxalate (Compound CID 22047570).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

-

Gewald, K., et al. (2013).[1] Synthesis of 3-Acetyl-2-aminothiophenes. Beilstein Journal of Organic Chemistry. (Contextual reference for aminothiophene stability).

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 4, 2026, from [Link][1]

3-Thiophenamine oxalate molecular weight and formula

The following technical guide provides an in-depth analysis of 3-Thiophenamine Oxalate , focusing on its physicochemical properties, synthesis, stability mechanisms, and applications in research and drug development.

Physicochemical Properties, Synthesis, and Synthetic Utility

Executive Summary

3-Thiophenamine Oxalate (also known as 3-Aminothiophene Oxalate) is the stabilized salt form of 3-thiophenamine. The free base, 3-thiophenamine, is an electron-rich heteroaromatic amine that is inherently unstable, prone to rapid oxidation and polymerization under ambient conditions. Consequently, the oxalate salt serves as the critical "storage form," allowing researchers to handle, weigh, and store the compound without degradation. This guide details the stoichiometry, handling protocols, and synthetic pathways required to utilize this compound effectively in pharmaceutical and materials science applications.

Physicochemical Profile

The following data defines the standard commercial and laboratory grade specification for 3-Thiophenamine Oxalate.

| Property | Specification |

| IUPAC Name | 3-Thiophenamine ethanedioate (1:[1][2]1) |

| Common Name | 3-Aminothiophene Oxalate |

| CAS Number | 478149-05-2 |

| Molecular Formula | C₆H₇NO₄S |

| Molecular Weight | 189.19 g/mol |

| Stoichiometry | 1:1 (Amine : Acid) |

| Appearance | Off-white to grey/brown crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

| Melting Point | Decomposes >150°C (typical for oxalates) |

| Storage | 2–8°C, Hygroscopic, Light Sensitive, Inert Atmosphere (Ar/N₂) |

Structural Composition

The compound exists as a 1:1 salt where the amino group of the thiophene ring is protonated by one carboxyl group of the oxalic acid, forming a stable ammonium carboxylate lattice.

Formula Breakdown:

-

3-Thiophenamine (Free Base): C₄H₅NS (MW: 99.15 g/mol )

-

Oxalic Acid (Anhydrous): C₂H₂O₄ (MW: 90.04 g/mol )

-

Total: 99.15 + 90.04 = 189.19 g/mol

Synthesis & Stabilization Logic

The primary technical challenge with 3-thiophenamine is its high reactivity. The electron-donating amino group at the 3-position activates the thiophene ring towards electrophilic attack and oxidative dimerization. The oxalate salt "locks" the nitrogen lone pair, significantly reducing the ring's electron density and preventing autoxidation.

Synthesis Workflow (Diagram)

The following pathway illustrates the generation of the salt from stable precursors.

Figure 1: Stabilization pathway. The free base is generated in situ or at low temperatures and immediately trapped with oxalic acid to prevent degradation.

Experimental Protocol: Salt Formation

Note: This protocol assumes the prior generation of the crude free amine via reduction of 3-nitrothiophene.

-

Extraction: Extract the crude 3-thiophenamine free base into diethyl ether (Et₂O) under a nitrogen atmosphere. Keep the solution cold (0°C).

-

Acid Preparation: Prepare a saturated solution of anhydrous oxalic acid (1.0 equivalent) in absolute ethanol.

-

Precipitation: Slowly add the oxalic acid solution to the stirred amine solution. The polarity change and salt formation will cause 3-thiophenamine oxalate to precipitate immediately.

-

Filtration: Filter the solid under argon flow (to prevent moisture absorption). Wash with cold diethyl ether to remove non-polar impurities.

-

Drying: Dry under high vacuum at room temperature. Store immediately at 4°C.

Characterization & Quality Control

To validate the identity of 3-thiophenamine oxalate, researchers should utilize Proton NMR and Elemental Analysis.

¹H-NMR Spectroscopy (DMSO-d₆)

The salt formation shifts the signals relative to the free base due to the protonation of the nitrogen.

-

δ ~ 8.0–10.0 ppm (Broad s, 3H): Ammonium protons (–NH₃⁺). This peak may be very broad or exchange with water.

-

δ ~ 7.0–7.6 ppm (m, 3H): Thiophene ring protons (H2, H4, H5).

-

Note: The oxalate counterion (C₂O₄²⁻) has no non-exchangeable protons and will not appear in the ¹H spectrum, though a broad OH peak from residual oxalic acid might be visible if stoichiometry is off.

-

Elemental Analysis (CHN)

For C₆H₅NO₄S (MW 189.19):

-

Carbon (C): 38.09%

-

Hydrogen (H): 3.73%

-

Nitrogen (N): 7.40%

-

Sulfur (S): 16.95%

Applications & Handling

Synthetic Utility

3-Thiophenamine oxalate is a versatile building block. To use it in synthesis, the free base must often be liberated in situ.

-

Pharmaceutical Scaffolds: Used to synthesize thienopyrimidines and other fused heterocyclic systems via amide coupling or cyclization reactions.

-

Conducting Polymers: Precursor for poly(3-aminothiophene). The oxalate is neutralized, and the monomer is electropolymerized or chemically polymerized to form conductive films for sensors or organic electronics.

Usage Workflow (Diagram)

Figure 2: Activation workflow. The salt is neutralized immediately prior to the desired reaction to minimize exposure of the unstable free amine.

Safety & Stability

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Stability: The oxalate salt is stable for months if kept dry and dark. Exposure to moisture can hydrolyze the salt or lead to clumping.

-

Disposal: Dispose of as hazardous organic waste containing sulfur and nitrogen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]

-

Jiang, H., Taranekar, P., Reynolds, J. R., & Schanze, K. S. (2009). Conjugated polyelectrolytes: synthesis, photophysics, and applications.[3] Angewandte Chemie International Edition. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-Thiophenamine oxalate

[1][2]

Introduction & Chemical Identity

3-Thiophenamine oxalate serves as a stable precursor for 3-substituted thiophene derivatives in medicinal chemistry.[1][2] While the free amine (3-aminothiophene) is an unstable oil prone to polymerization and oxidation, the oxalate salt crystallizes as a stable solid, facilitating accurate handling and analysis.

| Property | Detail |

| IUPAC Name | Thiophen-3-amine; oxalic acid |

| CAS Number | 478149-05-2 |

| Molecular Formula | C₆H₇NO₄S (1:1 salt) |

| Molecular Weight | 189.19 g/mol |

| Structure | Thiophenium cation [C₄H₅NS]⁺[1][2] · Hydrogen Oxalate anion [C₂HO₄]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of the salt requires a polar aprotic solvent like DMSO-d₆ to solubilize the ionic lattice and prevent rapid proton exchange that might obscure the ammonium and carboxyl signals.[1]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 10–15 mg of 3-Thiophenamine oxalate in 0.6 mL of DMSO-d₆ (99.9% D).

-

Instrument Settings: 400 MHz or higher; Temperature: 298 K; Number of Scans (NS): 16 or 32; Relaxation Delay (D1): 1.0 s.

-

Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

¹H NMR Data (DMSO-d₆, 400 MHz)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 8.30 – 9.50 | Broad Singlet | 4H | –NH₃⁺ / –COOH | Exchangeable protons (Ammonium + Oxalic acid).[1][2] Highly dependent on concentration and water content.[1][2][3] |

| 8.10 – 8.20 | Broad Singlet | varies | (COOH)₂ | Residual oxalic acid/hydrogen oxalate proton (often distinct at ~8.20 ppm in dry DMSO).[1] |

| 7.55 | Doublet of doublets | 1H | H-5 | Thiophene ring (α to Sulfur).[1][2] Deshielded by adjacent S and inductive effect of –NH₃⁺.[1][2] |

| 7.35 | Doublet of doublets | 1H | H-2 | Thiophene ring (between S and N).[1][2] Most deshielded due to proximity to cation.[1][2] |

| 6.95 | Doublet of doublets | 1H | H-4 | Thiophene ring (β to Sulfur).[1][2] |

Interpretation Logic:

-

Aromatic Region (6.5–8.0 ppm): Protonation of the amine converts the electron-donating –NH₂ group into an electron-withdrawing –NH₃⁺ group.[1] This causes a downfield shift (deshielding) of the ring protons compared to the free base (which typically appear at 5.9–7.1 ppm).

-

Exchangeable Region (>8.0 ppm): The ammonium protons and the acidic proton of the hydrogen oxalate anion often coalesce into a broad signal. In extremely dry DMSO, the oxalic acid proton may appear as a distinct broad singlet near 8.20 ppm.[1][2]

Infrared (IR) Spectroscopy

IR analysis confirms the salt formation by the presence of ammonium bands and carboxylate modes, distinct from the free amine.

Experimental Protocol: FT-IR (ATR)

-

Method: Attenuated Total Reflectance (ATR) on a diamond crystal.[1][2]

-

Sample: Place ~2 mg of solid salt directly on the crystal; apply high pressure.

-

Parameters: Range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 16.

Key IR Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2800 – 3200 | ν(N–H) stretch | Ammonium (–NH₃⁺) | Broad, strong band characteristic of amine salts (overlaps C-H stretch).[1] |

| 1690 – 1720 | ν(C=O) stretch | Carboxylic Acid | Strong band from the hydrogen oxalate anion (–COOH).[1] |

| 1580 – 1620 | ν_as(COO⁻) | Carboxylate | Asymmetric stretch of the oxalate anion.[1][2] |

| 1490 – 1510 | ν(C=C) / ν(C=N) | Thiophene Ring | Aromatic ring breathing modes.[1] |

| 1200 – 1250 | ν(C–O) | Oxalate | C–O single bond stretch.[1][2] |

| 700 – 850 | γ(C–H) bend | Thiophene | Out-of-plane bending (fingerprint for 3-substitution).[1] |

Mass Spectrometry (MS)

Mass spectrometry typically dissociates the salt, detecting the cationic thiophene and anionic oxalate separately or as fragments.

Experimental Protocol: LC-MS (ESI)

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[1][2]

-

Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[1][2]

MS Data

| Ionization Mode | m/z (Mass-to-Charge) | Species | Interpretation |

| ESI (+) | 100.0 | [M+H]⁺ | Protonated 3-aminothiophene (C₄H₆NS⁺).[1] Base peak.[1][2][3] |

| ESI (+) | 141.0 | [M+H+CH₃CN]⁺ | Acetonitrile adduct (if ACN is used as mobile phase).[1] |

| ESI (-) | 89.0 | [M–H]⁻ | Hydrogen Oxalate anion (HC₂O₄⁻). |

| ESI (-) | 44.9 | [M–H–CO₂]⁻ | Formate fragment (loss of CO₂ from oxalate). |

Analytical Workflow & Logic

The following diagram illustrates the logical flow for validating the identity of 3-Thiophenamine oxalate, highlighting the separation of cation and anion signals.

Caption: Analytical workflow separating the salt into detectable cation/anion signatures across three modalities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for Oxalic Acid shift in DMSO). Retrieved from [Link]

-

MassBank Europe. Mass Spectrum of Aminothiophene Derivatives. Retrieved from [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Thiophene-Containing Polymers using 3-Thiophenamine Oxalate

Executive Summary & Scientific Rationale

The synthesis of amine-functionalized polythiophenes is a critical workflow in the development of conductometric biosensors and conjugated polyelectrolytes. The pendant amino group (-NH₂) serves as a vital "chemical handle" for the covalent attachment of enzymes, DNA aptamers, or antibodies.

The Central Challenge: Free 3-aminothiophene is kinetically unstable. It undergoes rapid auto-oxidation and dimerization (forming azo-like species) upon exposure to air or light, leading to undefined oligomers rather than high-molecular-weight polymers.

The Solution: This protocol utilizes 3-Thiophenamine Oxalate (CAS: 861965-63-1) as the stable precursor. The oxalate salt stabilizes the amine as an ammonium cation (

-

Chemical Oxidative Polymerization (Bulk Powder): Using anhydrous FeCl₃.[1]

-

Electrochemical Polymerization (Thin Film): Using cyclic voltammetry (CV) for sensor surface modification.

Material Specifications & Safety

Precursor Properties

| Property | Specification | Critical Note |

| Compound | 3-Thiophenamine Oxalate | Store in dark at 4°C. Hygroscopic. |

| MW | 189.19 g/mol | Stoichiometry calculations must account for the oxalate counter-ion. |

| Appearance | Off-white to beige solid | Self-Validation: If the solid is dark brown/black, significant degradation has occurred. Recrystallize from ethanol before use. |

| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, CHCl₃). |

Reagents

-

Oxidant: Iron(III) chloride (FeCl₃), anhydrous (98%+). Must be handled in a glovebox or desiccator.

-

Solvents: Nitromethane (CH₃NO₂), Acetonitrile (ACN), Chloroform (CHCl₃) - HPLC Grade, dried over molecular sieves.

-

Electrolyte: Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

Pre-Experimental Considerations: The Ammonium Effect

Before initiating polymerization, researchers must understand the electronic influence of the oxalate salt.

-

Free Amine (-NH₂): Electron-donating (activates ring). Lowers oxidation potential (

). Prone to side-reactions (nucleophilic attack on the radical cation). -

Ammonium Salt (-NH₃⁺): Electron-withdrawing (deactivates ring). Increases

. -

Strategic Decision: This protocol recommends polymerizing the salt form directly or neutralizing in situ under inert atmosphere. Polymerizing the salt prevents the amine from interfering with the radical-cation propagation mechanism (head-to-tail coupling).

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

This method yields Poly(3-aminothiophene) powder suitable for solution processing or composite formation.

Experimental Workflow

Step 1: Solvent Preparation Prepare a binary solvent system of Nitromethane:Chloroform (1:1 v/v) .

-

Reasoning: Nitromethane dissolves the polar oxalate salt and FeCl₃; Chloroform is a good solvent for the growing polythiophene chain, preventing premature precipitation (low molecular weight).

Step 2: Oxidant Solution Dissolve FeCl₃ (4 equivalents, ~2.7 g) in 20 mL of the solvent mixture under Nitrogen flow.

-

Note: The ratio of FeCl₃:Monomer is generally 4:1 to ensure complete oxidation and doping.

Step 3: Monomer Addition (The Critical Step)

-

Dissolve 3-Thiophenamine Oxalate (1.0 g, 5.28 mmol) in 10 mL of Nitromethane.

-

Add the monomer solution dropwise to the stirring FeCl₃ solution at 0°C - 5°C (ice bath).

-

Observation: The solution should turn from orange/brown (FeCl₃) to dark green/black (doped polymer).

Step 4: Polymerization

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature (25°C) and stir for 24 hours under inert atmosphere (

Step 5: Quenching and Dedoping

-

Pour the reaction mixture into 200 mL of cold Methanol .

-

Dedoping: To obtain the neutral polymer with the free amine group, add Ammonium Hydroxide (NH₄OH) to the methanol until pH > 9.

-

Filter the black precipitate.

Step 6: Purification (Soxhlet) Perform Soxhlet extraction in the following order:

-

Methanol: Removes residual oxidant (Fe salts) and monomers.

-

Acetone: Removes oligomers.

-

Chloroform: Collects the high-molecular-weight polymer fraction.

Visualization of Chemical Pathway

Figure 1: Workflow for the oxidative polymerization of 3-thiophenamine oxalate using Ferric Chloride.

Protocol B: Electrochemical Polymerization (Thin Film/Sensor)

This method is preferred for coating electrodes (Gold, ITO, Glassy Carbon) for biosensing applications.

Setup Parameters

-

System: Three-electrode cell (Working: Au/ITO; Counter: Pt wire; Ref: Ag/AgCl).[7]

-

Solvent: Acetonitrile (ACN).[7]

-

Electrolyte: 0.1 M LiClO₄.

-

Monomer Conc: 10 mM 3-Thiophenamine Oxalate.

Procedure

-

Dissolution: Dissolve the electrolyte and monomer in ACN. Sonicate for 5 minutes.

-

Deoxygenation: Purge with Nitrogen for 15 minutes prior to scanning.

-

Cyclic Voltammetry (CV):

-

Scan Range: -0.2 V to +1.6 V (vs Ag/AgCl).

-

Scan Rate: 50 mV/s.

-

Cycles: 10–20 cycles depending on desired thickness.

-

-

Self-Validation:

-

First Scan: Look for the monomer oxidation peak (irreversible) around +1.2 V to +1.4 V.

-

Subsequent Scans: Look for the growth of a broad redox couple around +0.6 V to +0.8 V. This indicates the formation of the electroactive polymer film.

-

Visual: A dark film should deposit on the working electrode.

-

Characterization & Data Interpretation

| Technique | Expected Feature | Interpretation |

| FTIR | Broad peak 3200–3400 cm⁻¹ | N-H stretching vibration (confirms amine presence). |

| FTIR | Absence of 1650–1700 cm⁻¹ | Absence of carbonyl (C=O) confirms removal of oxalate. |

| UV-Vis | ||

| Conductivity | Typical for amine-functionalized thiophenes (lower than P3HT due to H-bonding disruption). |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Reaction mixture turns black immediately upon adding FeCl₃, but no polymer precipitates in Methanol.

-

Diagnosis: Over-oxidation or formation of soluble oligomers.

-

Fix: Lower the reaction temperature to -20°C and reduce FeCl₃ ratio to 3:1.

-

-

Issue: No film growth during electropolymerization.

-

Diagnosis: The ammonium salt is too electron-poor.

-

Fix: Add a trace amount of base (Pyridine, 1 equivalent) to the electrolyte solution to shift the equilibrium toward the free amine at the electrode surface, but proceed quickly to avoid monomer degradation.

-

References

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

-

Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Link

-

Li, C., et al. (2010). Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization. Journal of Physical Chemistry B. Link

-

PubChem. (2025).[8] Thiophen-3-amine oxalate Compound Summary. National Library of Medicine. Link

-

Niemi, T., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Coupling of 3-Thiophenamine Oxalate with Aryl Halides

Executive Summary

3-Thiophenamine (3-aminothiophene) is a high-value heteroaromatic building block in medicinal chemistry, particularly for kinase inhibitors and bio-electronic materials. However, its utility is severely hampered by the inherent instability of the free base, which undergoes rapid oxidative polymerization upon exposure to air or ambient temperature.

To circumvent this, the compound is supplied as the 3-thiophenamine oxalate salt (CAS: 478149-05-2). While stable in storage, this salt presents a unique synthetic challenge: the free amine must be liberated in situ to participate in the catalytic cycle without allowing it time to degrade.

This guide details the "Salt-Break" strategy , providing validated protocols for Buchwald-Hartwig and SNAr couplings that integrate the neutralization step directly into the reaction workflow.

Strategic Analysis: The "Salt-Break" Challenge

The core failure mode in these reactions is not the catalytic cycle itself, but the mismanagement of the amine liberation.

-

The Problem: 3-Aminothiophene free base is electron-rich and prone to polymerization.

-

The Solution: Do not isolate the free base. Use an in situ neutralization strategy where the amine is released only as fast as the catalyst can consume it, or within a strictly inert environment.

-

The Stoichiometry Trap: The oxalate salt (

stoichiometry of amine:acid) acts as a base sink. Standard Buchwald protocols (1.2 – 1.5 eq. base) will fail because the oxalate consumes 2.0 equivalents of base immediately.-

Rule of Thumb: Use 3.5 – 4.0 equivalents of base relative to the starting oxalate salt.

-

Validated Protocols

Protocol A: The "Gold Standard" (Buchwald-Hartwig)

Best For: Aryl bromides, activated aryl chlorides, and electron-neutral partners. Mechanism: Pd(0)/Pd(II) cycle with bidentate ligands to prevent thiophene poisoning.

Reagents

-

Substrate: Aryl Halide (1.0 eq)

-

Amine Source: 3-Thiophenamine Oxalate (1.2 eq)

-

Catalyst: Pd2(dba)3 (2.5 mol% Pd typically, i.e., 1.25 mol% complex)

-

Ligand: Xantphos (5.0 mol%) – Critical: Large bite angle favors reductive elimination.

-

Base: Cs2CO3 (4.0 eq) – Milder than alkoxides, reduces background polymerization.

-

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

-

Solids Addition: Under a positive flow of Argon, add the Aryl Halide, 3-Thiophenamine Oxalate, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Note: Grinding the Cs2CO3 to a fine powder immediately before use significantly improves reproducibility.

-

-

Solvent & Sparging: Add anhydrous 1,4-Dioxane via syringe. Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid).

-

Thermal Activation: Seal the vessel. Heat to 100 °C for 12–16 hours.

-

Observation: The mixture will likely turn dark red/brown. This is normal. A black precipitate indicates catalyst death (palladium black).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

-

Caution: The product may still be sensitive to oxidation. Store under inert gas if possible.

-

Protocol B: Sterically Demanding / Deactivated Systems

Best For: Ortho-substituted aryl halides or electron-rich aryl chlorides. Strategy: Use of 3rd/4th Generation Precatalysts to ensure rapid oxidative addition.

Reagents

-

Catalyst: BrettPhos Pd G3 or tBuXPhos Pd G3 (2–5 mol%).

-

Base: NaOtBu (3.5 eq) – Stronger base required for precatalyst activation.

-

Solvent: t-Amyl Alcohol or THF.

-

Temp: 60–80 °C (Milder temp possible due to higher catalyst activity).

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Best For: Highly electron-deficient partners (e.g., 4-chloropyrimidines, 2-chloropyridines). Advantage: Metal-free, lower cost.

Methodology

-

Dissolve Aryl Halide (1.0 eq) and 3-Thiophenamine Oxalate (1.1 eq) in DMF or NMP.

-

Add DIPEA (N,N-Diisopropylethylamine) (4.0 eq).

-

Why DIPEA? It is soluble in organic media, ensuring rapid neutralization of the oxalate.

-

-

Heat to 80–120 °C. Monitor by LCMS.

-

Note: If conversion stalls, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction.

Visualizing the Mechanism

The following diagram illustrates the "Salt-Break" pathway and the critical decision points where the reaction can fail (Polymerization vs. Coupling).

Caption: The "Salt-Break" Workflow. Success depends on the rate of Amine Coordination exceeding the rate of Polymerization.

Critical Variables & Data Summary

| Variable | Recommendation | Rationale |

| Base Equivalents | 3.5 – 4.0 eq | 2.0 eq consumed by oxalate; 1.0+ eq needed for coupling. |

| Ligand Class | Bidentate (Xantphos, BINAP) | Monodentate ligands (PPh3) are easily displaced by the thiophene sulfur, poisoning the catalyst. |

| Solvent | Dioxane / Toluene | Non-polar/weakly polar solvents minimize thiophene polymerization compared to DMF/DMSO in Pd-catalysis. |

| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular polymerization of the amine. Keep it dilute. |

| Atmosphere | Argon (Strict) | Oxygen accelerates the oxidative degradation of the free amine. |

Troubleshooting Logic

If your reaction yields a black tar or low conversion, follow this decision tree:

Caption: Diagnostic Logic for 3-Thiophenamine Couplings.

References

-

Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2001).[2] Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination.[2] The Journal of Organic Chemistry, 66(26), 9067–9070.[2]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Hartwig, J. F. (2014).[3] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

-

BLD Pharm. (n.d.). Product Safety and Data Sheet: 3-Aminothiophene Oxalate (CAS 478149-05-2).[4]

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 478149-05-2|3-Aminothiophene Oxalate|BLD Pharm [bldpharm.com]

Application Note: 3-Thiophenamine Oxalate in High-Performance Dye Synthesis

Abstract

3-Thiophenamine (3-aminothiophene) is a potent but notoriously unstable intermediate used to introduce the electron-rich thiophene moiety into azo dyes and pigments. Unlike its benzene analog (aniline), the free base of 3-thiophenamine rapidly oxidizes and polymerizes. Consequently, it is supplied as the stable oxalate salt (CAS 861965-63-1). This guide details the critical "In-Situ Liberation" protocol required to utilize this precursor effectively, ensuring high yields of bathochromically shifted azo chromophores while mitigating polymerization side reactions.

Introduction: The Thiophene Advantage

In dye chemistry, replacing a phenyl ring with a thiophene ring typically induces a bathochromic shift (red shift) of 30–60 nm due to the lower resonance energy and higher polarizability of the sulfur atom. This allows for the creation of deep violet and blue disperse dyes from relatively small molecular scaffolds.

However, the 3-position amine is electronically distinct from the more common 2-aminothiophenes (Gewald products). It possesses a unique reactivity profile where the 2-position (ortho to the amine) is highly activated, making the free base prone to rapid self-coupling.

Comparison of Precursors

| Feature | Aniline (Benzene) | 3-Thiophenamine (Free Base) | 3-Thiophenamine Oxalate |

| Stability | Stable liquid | Unstable (Polymerizes < 1 hr) | Stable Solid (Shelf-stable) |

| Electronic Character | Moderate Donor | Strong Donor (S-heterocycle) | Latent Donor |

| Diazotization Risk | Low | High (Self-coupling) | Low (Controlled release) |

| Handling | Standard | Inert atmosphere required | Standard powder handling |

Material Science & Handling

3-Thiophenamine Oxalate acts as a "caged" reagent. The oxalic acid counter-ion stabilizes the amine by protonation, preventing the lone pair on the nitrogen from initiating oxidative coupling.

-

Appearance: Off-white to beige crystalline powder.

-

Storage: Desiccated at 4°C. Protect from light.

-

Safety: Toxic if swallowed.[1][2][3] Irritant. Use in a fume hood.

-

Solubility: Soluble in hot water; moderately soluble in alcohols; insoluble in non-polar solvents.

Mechanism of Action: The "Direct Diazotization" Strategy

To use the oxalate salt, one must not isolate the free base. Instead, the salt is subjected to direct diazotization. Strong mineral acid (HCl or H₂SO₄) displaces the weak oxalic acid, generating the amine hydrochloride in situ, which immediately reacts with the nitrosonium ion (

Workflow Diagram: Safe-Release Diazotization

The following diagram illustrates the critical pathway to avoid the unstable free base.

Caption: Figure 1. The "Safe-Release" pathway ensures the unstable free base is never accumulated, proceeding directly to the diazonium species.

Experimental Protocol: Synthesis of Thiophene-Azo Dyes

Objective: Synthesis of 4-((3-thienyl)diazenyl)-2-naphthol (Model Dye). Scale: 10 mmol basis.

Part A: Preparation of the Diazonium Salt (The Critical Step)

Rationale: Thiophene diazonium salts are less stable than benzenediazonium salts. Temperature control is non-negotiable.

-

Preparation of Acid Matrix:

-

In a 100 mL beaker, prepare 20 mL of 5M HCl.

-

Cool the acid to 0–2°C in an ice/salt bath.

-

-

Salt Addition:

-

Add 1.9 g (10 mmol) of 3-Thiophenamine Oxalate to the cold acid.

-

Note: The oxalate may not dissolve instantly. Stir vigorously. The strong HCl will displace the oxalate; the solution may remain a suspension.

-

-

Diazotization:

-

Prepare a solution of 0.75 g (11 mmol) Sodium Nitrite (NaNO₂) in 3 mL water.

-

Add the nitrite solution dropwise to the amine suspension, maintaining temperature below 5°C .

-

Observation: The suspension should clear as the diazonium salt forms. The solution will turn pale yellow/orange.

-

Stop Point: Stir for 20 minutes at 0°C. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Add urea to destroy excess nitrous acid until starch-iodide test is negative.

-

Part B: Coupling Reaction

Rationale: Thiophene diazonium species are electrophilic but sensitive to hydrolysis. Coupling must be rapid but pH-controlled.

-

Coupler Preparation:

-

Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution.

-

Cool to 0–5°C.

-

-

The Coupling:

-

Slowly pour the cold diazonium solution (Part A) into the alkaline coupler solution (Part B) with vigorous stirring.

-

Critical: Monitor pH. The acid from Part A will neutralize the base. Maintain pH ~8–9 by adding sodium acetate or dilute NaOH if necessary.

-

Observation: A deep red/violet precipitate forms immediately.

-

-

Work-up:

-

Stir for 30 minutes.

-

Filter the solid under vacuum.

-

Wash with cold water (3 x 20 mL) to remove inorganic salts (NaCl, Sodium Oxalate).

-

Recrystallize from Ethanol/Water (80:20).

-

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Cause | Corrective Action |

| Black/Brown Tar Formation | Temperature > 5°C during diazotization. | Use ice/salt bath; add nitrite slower.[4] |

| Low Yield | Hydrolysis of diazonium salt. | Reduce time between diazotization and coupling. |

| Dull Color | Incomplete coupling or pH drift. | Ensure pH stays >7 during coupling. |

QC Validation (NMR)

The oxalate salt has a distinct signature compared to the free base or dye.

-

¹H NMR (DMSO-d₆) of Oxalate Salt:

-

Thiophene protons: δ 7.0–7.6 ppm (Multiplets).

-

Ammonium protons (-NH₃⁺): Broad singlet > 8.0 ppm.

-

Oxalic Acid: Broad singlet ~10–12 ppm (exchangeable).

-

Logic Map: Mechanism of Electrophilic Substitution

The following diagram details the electronic movement during the coupling phase, highlighting the role of the electron-rich thiophene ring.

Caption: Figure 2. Mechanism of azo coupling. The thiophene diazonium ion acts as the electrophile attacking the electron-rich naphthol ring.

References

- Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. John Wiley & Sons.

-

PubChem. (2023). Compound Summary: Thiophen-3-amine oxalate.[1][3][5] National Library of Medicine. Link

-

Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28. Link

-

Rapoport, H. (1951). The Synthesis of 3-Aminothiophene. Journal of the American Chemical Society. (Foundational work on the instability of the free base). Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-Thiophenamine oxalate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Thiophenamine Oxalate

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the purification of 3-thiophenamine oxalate from various reaction mixtures. As a Senior Application Scientist, I understand that achieving high purity is paramount for the success of your research and development endeavors. This center provides in-depth, practical guidance in a user-friendly question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My isolated 3-thiophenamine oxalate is off-white/colored. What are the likely causes and how can I obtain a pure white solid?

A1: Discoloration is a common issue when working with aromatic amines like 3-thiophenamine. The primary culprits are typically trace impurities formed during the synthesis or degradation of the product. These impurities are often highly colored, conjugated molecules.

Root Causes:

-

Oxidation: 3-Aminothiophenes can be susceptible to air oxidation, leading to the formation of colored polymeric byproducts. This is exacerbated by exposure to light and heat.

-

Residual Starting Materials or Byproducts: If the preceding synthesis, such as a Gewald reaction, was incomplete or generated side products, these can persist and impart color. Common colored impurities can arise from complex sulfur-containing side reactions.

-

Degradation: The thiophene ring, especially when activated by an amino group, can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other degradation pathways that produce colored species.

Troubleshooting Steps:

-

Recrystallization with Decolorizing Carbon: This is the most effective first step. Activated carbon has a high surface area that readily adsorbs colored impurities.[1]

-

Solvent Selection: Choose a solvent system where 3-thiophenamine oxalate has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to explore include alcohol/water mixtures (e.g., ethanol/water, isopropanol/water) or polar aprotic solvents.[2]

-

Minimize Heat and Light Exposure: During purification, protect your sample from prolonged exposure to high heat and direct light to prevent further degradation. Use an amber flask or cover your glassware with aluminum foil.

Q2: What is the best approach to remove unreacted starting materials and other non-colored impurities?

A2: Recrystallization is the primary method for removing most soluble and insoluble impurities. The key is to select an appropriate solvent system.

General Recrystallization Protocol:

-

Solvent Screening: Test the solubility of your crude 3-thiophenamine oxalate in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show a significant difference in solubility at these two temperatures. Potential solvents include methanol, ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.[3]

-

Dissolution: In a suitable flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Q3: My yield is very low after recrystallization. What can I do to improve it?

A3: Low recovery during recrystallization is a common problem and can often be rectified by optimizing the procedure.

Troubleshooting Low Yield:

-

Excess Solvent: Using too much solvent during the initial dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

-

Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

-

Incomplete Crystallization: Ensure the solution is thoroughly cooled for a sufficient amount of time to allow for maximum crystal formation.

-

Mother Liquor Recovery: The mother liquor will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Recrystallization Solvent Selection

A logical, step-by-step approach to selecting the optimal recrystallization solvent is crucial for achieving high purity and yield.

Experimental Protocol: Solvent Screening for Recrystallization

-

Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of your crude 3-thiophenamine oxalate into several small test tubes.

-

Solvent Addition: To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

-

Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

-

Cooling: Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.

-

Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will result in the formation of well-defined crystals with a significant amount of solid coming out of solution upon cooling.

Data Presentation: Illustrative Solubility Characteristics

| Solvent System | Solubility at 25°C | Solubility at Boiling | Recrystallization Potential |

| Water | Low | Moderate | Good |

| Methanol | Moderate | High | Fair (potential for loss in mother liquor) |

| Ethanol | Low | High | Excellent |

| Isopropanol | Very Low | Moderate | Good |

| Acetonitrile | Low | High | Excellent |

| Ethanol/Water (e.g., 9:1) | Low | High | Excellent (can fine-tune solubility) |

This table is illustrative. Actual solubilities should be determined experimentally.

Diagram: Recrystallization Workflow

Caption: A systematic workflow for the purification of 3-thiophenamine oxalate by recrystallization.

Guide 2: Decolorization Using Activated Carbon

This guide provides a detailed protocol for removing colored impurities.

Experimental Protocol: Decolorization with Activated Carbon

-

Dissolution: Following the selection of an appropriate solvent, dissolve the crude 3-thiophenamine oxalate in the minimum amount of hot solvent.

-

Cooling: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.

-

Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.[2]

-

Reheating and Mixing: Gently reheat the solution to boiling for a few minutes while swirling to ensure maximum adsorption of impurities by the carbon.

-

Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. It is crucial to use a fluted filter paper to speed up the filtration and prevent premature crystallization in the funnel.

-

Crystallization and Isolation: Proceed with the cooling and isolation steps as described in the general recrystallization protocol.

Diagram: Logic for Decolorization

Caption: The logical steps for removing colored impurities using activated carbon.

Guide 3: Purification via Salt Formation and Back-Extraction

If recrystallization of the oxalate salt is problematic, purification of the free amine followed by re-formation of the oxalate salt can be an effective alternative.

Experimental Protocol: Purification of 3-Thiophenamine Free Base

-

Dissolution: Dissolve the crude 3-thiophenamine oxalate in water.

-

Basification: Add a base, such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide, until the solution is basic (pH > 8). This will convert the 3-thiophenamine oxalate to the free amine.

-

Extraction: Extract the aqueous solution with an organic solvent in which 3-thiophenamine is soluble, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 3-thiophenamine free base.

-

Re-formation of the Oxalate Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., ethanol or isopropanol) and add a solution of oxalic acid in the same solvent dropwise with stirring. The 3-thiophenamine oxalate salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

-

University of California, Los Angeles. Recrystallization. [Link]

-

Lenntech. Solvent Polarity Chart. [Link]